molecular formula C₂₃H₂₈D₄O₅ B1159943 (15R)-Bimatoprost Acid-d4

(15R)-Bimatoprost Acid-d4

Cat. No.: B1159943
M. Wt: 392.52
Attention: For research use only. Not for human or veterinary use.
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Description

(15R)-Bimatoprost Acid-d4 is a deuterium-labeled analog of the active metabolite of Bimatoprost, a prostaglandin analog used to lower intraocular pressure in conditions like open-angle glaucoma and ocular hypertension . This stable isotope-labeled compound is primarily designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where it enables highly accurate and reliable measurement of Bimatoprost acid levels in complex biological matrices such as ocular tissues . In pharmaceutical research, this compound is critical for studying the ocular distribution and pharmacokinetics of Bimatoprost and its active form. Studies comparing sustained-release intracameral implants to topical formulations have leveraged such standards to demonstrate targeted drug delivery to the iris-ciliary body—the primary site of action—while minimizing exposure to off-target tissues, thereby helping to elucidate mechanisms for potentially reducing prostaglandin-associated side effects . By minimizing variability in sample preparation and analysis, this compound ensures data integrity from early drug development through to quality control and regulatory submission support . Applications: Internal Standard for LC-MS/MS Bioanalysis, Ocular Pharmacokinetic Studies, Drug Metabolism and Distribution Research, Analytical Method Development and Validation (AMV), Quality Control (QC) in accordance with Abbreviated New Drug Application (ANDA) requirements . Notice for Users: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C₂₃H₂₈D₄O₅

Molecular Weight

392.52

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic Acid-d4;  [1R-[1α(Z),2β(1E,3R*),3α,5α]]-7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]-5-heptenoic Acid-d4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Deuterated Prostaglandin Metabolites

Strategies for Isotopic Labeling of (15R)-Bimatoprost Acid-d4

The preparation of this compound involves two critical strategic considerations: the stereoselective construction of the 15R-hydroxyl group and the specific placement of four deuterium (B1214612) atoms on the α-chain.

The synthesis of prostaglandins (B1171923) and their analogs, including the specific (15R) epimer, often employs a convergent approach starting from a chiral precursor to establish the desired stereochemistry of the cyclopentane (B165970) core. A foundational strategy in prostaglandin (B15479496) synthesis is the Corey lactone pathway, which utilizes a bicyclic lactone intermediate to set the stereocenters on the five-membered ring. libretexts.org

For the synthesis of the (15R) enantiomer, a common precursor is the Corey lactone diol or a suitably protected derivative. researchgate.net The synthetic sequence typically involves:

Oxidation: The primary alcohol of the Corey lactone is oxidized to an aldehyde, often under Swern or similar mild conditions, to yield the Corey lactone aldehyde. researchgate.net

Wittig Reaction (ω-chain): The aldehyde is then reacted with a phosphonium (B103445) ylide corresponding to the desired ω-chain (the lower side chain). This step introduces the C13-C20 portion of the molecule.

Stereoselective Carbonyl Reduction: The resulting C15-keto group is stereoselectively reduced to the C15-hydroxyl group. To achieve the (15R) configuration, which is the "unnatural" epimer, specific reducing agents are employed. While reagents like zinc borohydride (B1222165) can selectively produce the (15S)-alcohol, achieving the (15R) configuration might involve alternative reagents or inversion of the (15S)-alcohol, for instance, via a Mitsunobu reaction. libretexts.orgresearchgate.net Some synthetic approaches for other (15R)-prostaglandins have achieved this stereocenter through the introduction of a side chain with a predetermined stereochemistry. researchgate.net

Lactone Reduction and Second Wittig Reaction (α-chain): The lactone is then reduced to a lactol (a hemiacetal), which is subsequently subjected to a second Wittig reaction with the ylide of the α-chain to complete the carbon skeleton. libretexts.orgresearchgate.net

This multi-step process allows for the construction of the complex prostaglandin structure with precise control over the stereochemistry at multiple chiral centers, including the critical C15 position. nih.govrsc.org

For this compound, the four deuterium atoms are typically located on the α-chain at the C3 and C4 positions. scbt.comlgcstandards.com The introduction of deuterium must be carefully planned to ensure high isotopic enrichment and positional accuracy without affecting the stereochemistry of the rest of the molecule.

Several methods can be employed for deuterium incorporation:

Catalytic Deuteration: A common method involves the catalytic reduction of an unsaturated precursor with deuterium gas (D₂). For instance, a precursor to the α-chain containing a triple or double bond at the desired location can be reduced using a catalyst like palladium on carbon (Pd/C) or Wilkinson's catalyst in the presence of D₂ gas. researchgate.net This approach allows for the introduction of four deuterium atoms across two adjacent carbons if a triple bond is reduced.

H/D Exchange Reactions: Hydrogen-deuterium exchange can be facilitated under acidic or basic conditions using a deuterium source like heavy water (D₂O). wikipedia.orgnih.gov By carefully selecting the reaction conditions (temperature, catalyst, and pH), specific non-activated C-H bonds can be exchanged for C-D bonds. nih.gov

Use of Deuterated Building Blocks: The most direct method involves using a starting material that already contains the deuterium atoms at the desired positions. For this compound, this would entail the synthesis of a deuterated Wittig reagent for the α-chain, such as d4-4-carboxybutyl(triphenyl)phosphonium bromide. This precursor can be synthesized from a commercially available deuterated starting material, ensuring precise and controlled incorporation. A patent for deuterated bimatoprost (B1667075) suggests forming the final amide using a deuterated alkylamine or conducting reactions in a deuterated solvent. google.com

Given the structure of this compound, the most robust strategy involves the synthesis of a deuterated phosphonium salt for the α-chain, which is then used in the Wittig reaction.

Precursor Chemistry and Intermediate Compounds in Labeled Analog Preparation

The synthesis of this compound relies on the convergence of two key fragments: the cyclopentane core with the attached ω-chain and the deuterated α-chain.

Corey Lactone Derivatives: As the chiral starting point, a protected Corey lactone diol is fundamental. The choice of protecting groups for the hydroxyl functions is critical to ensure they are stable throughout the synthetic sequence and can be selectively removed when needed. Common protecting groups include p-phenylbenzoyl (PPB) or silyl (B83357) ethers. google.com

ω-Chain Precursor: The lower side chain is introduced via a Wittig reagent, typically a dimethyl(2-oxo-4-phenylbutyl)phosphonate anion. This precursor establishes the phenyl-terminated ω-chain characteristic of bimatoprost.

Deuterated α-Chain Precursor: The key deuterated intermediate is the phosphonium ylide required for the α-chain. The synthesis starts with a deuterated C5 building block which is converted into the corresponding triphenylphosphonium salt. This salt is then deprotonated with a strong base to form the ylide immediately before the Wittig reaction.

The table below summarizes the key precursors and intermediates.

Compound TypeSpecific ExampleRole in Synthesis
Chiral Starting Material(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-ol (Corey Lactone Diol)Provides the stereochemically defined cyclopentane core. researchgate.net
Protected Intermediate(3aR,4R,5R,6aS)-5-(Benzoyloxy)-4-(benzoyloxymethyl)hexahydro-2H-cyclopenta[b]furan-2-oneProtected version of the core for subsequent reactions.
ω-Chain Wittig ReagentDimethyl (2-oxo-4-phenylbutyl)phosphonateIntroduces the C15-keto-C20 side chain.
Deuterated α-Chain Precursor(4-Carboxybutyl-3,3,4,4-d4)triphenylphosphonium BromideIntroduces the deuterated C1-C7 α-chain. lgcstandards.com
Key Synthetic Intermediate(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic-3,3,4,4-d4 acidThe final molecule, this compound. clearsynth.com

Advanced Purification and Comprehensive Characterization of Labeled Reference Standards

The final stage in producing this compound as a reference standard is rigorous purification to ensure chemical and isotopic purity, followed by comprehensive characterization to confirm its structure and integrity. clearsynth.comacs.org

Advanced Purification: Crude synthetic products are complex mixtures containing diastereomers, unreacted starting materials, and reaction byproducts. High-performance liquid chromatography (HPLC) is the primary technique for purifying the final compound. google.com

Reversed-Phase HPLC (RP-HPLC): This is commonly used for the purification of prostaglandins, separating compounds based on their hydrophobicity. A C18 column is often employed with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, often with a small amount of acid like acetic or formic acid to ensure the carboxylic acid is protonated. acs.org

Chiral Chromatography: To ensure diastereomeric purity and separate the desired (15R) epimer from any contaminating (15S) epimer, chiral HPLC may be necessary. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation.

Comprehensive Characterization: Once purified, the identity and purity of this compound must be unequivocally confirmed.

Mass Spectrometry (MS): This is the most critical analytical tool. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the molecular formula, including the presence of the four deuterium atoms (an increase of ~4.025 Da compared to the unlabeled analog). scbt.com Tandem MS (MS/MS) is used to analyze fragmentation patterns, which helps confirm the location of the deuterium atoms on the α-chain. MS is also used to determine the isotopic purity (the percentage of molecules that are correctly labeled with four deuterium atoms). scbt.comnih.gov

Purity Analysis: The chemical purity of the final standard is typically assessed by HPLC with UV or evaporative light-scattering detection (ELSD), aiming for a purity of >95%. acs.orgbuchi.com

The table below outlines the key characterization data for this compound.

Analytical TechniqueParameterExpected Result for this compound
High-Resolution Mass Spectrometry (HRMS)Accurate MassConfirms molecular formula C₂₃H₂₈D₄O₅ (Exact Mass: 392.25). scbt.comlgcstandards.com
Tandem Mass Spectrometry (MS/MS)Fragmentation PatternFragments show mass shifts consistent with deuterium on the α-chain.
Mass Spectrometry (MS)Isotopic PurityTypically ≥98% incorporation of D₄.
¹H NMRProton SignalsReduced or absent signals for protons at C3 and C4 positions. ichemical.com
²H NMRDeuterium SignalsSignals appear in the region corresponding to the C3 and C4 positions.
HPLCChemical & Diastereomeric Purity>95% purity.

Advanced Analytical Methodologies Utilizing 15r Bimatoprost Acid D4

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a sensitive and selective LC-MS/MS method is paramount for the accurate measurement of bimatoprost (B1667075) acid in complex biological samples like plasma and aqueous humour. nih.gov The use of (15R)-Bimatoprost Acid-d4 as an internal standard is a key component of this process, ensuring high-quality data.

Optimization of Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis

Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample preparation and instrument response. In this technique, a known concentration of the stable isotope-labeled internal standard, this compound, is added to the biological sample before extraction. nih.gov Since the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation pattern. This co-eluting behavior allows for accurate quantification by measuring the ratio of the analyte's signal to that of the internal standard.

The optimization process involves determining the ideal concentration of the internal standard to be added to the samples. This concentration should be high enough to produce a stable and reproducible signal but not so high that it saturates the detector or introduces isotopic interference.

Chromatographic Separation Techniques for Prostaglandin (B15479496) Analogs and Metabolites in Biological Matrices

Effective chromatographic separation is essential to minimize interference from endogenous matrix components and other structurally similar compounds. For prostaglandin analogs like bimatoprost acid, both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) have been successfully employed. nih.gov

In one validated method for analyzing bimatoprost acid in aqueous humour, normal-phase HPLC was utilized with an APS-2 Hypersil column (3 μm, 2.1×150 mm). The mobile phase consisted of a gradient of acidified acetonitrile (B52724) and methanol. nih.gov This approach is particularly useful for separating lipophilic compounds like bimatoprost.

Reversed-phase chromatography, often using C8 or C18 columns, is another common technique. A study analyzing various prostaglandin analogs in cosmetic serums used a Kinetex biphenyl (B1667301) column with a gradient elution of 5 mM ammonium (B1175870) acetate (B1210297) with 0.02% formic acid in water and acetonitrile. mdpi.com The choice of column and mobile phase is critical for achieving good peak shape, resolution, and retention times. For instance, in the normal-phase method, the mean retention time for bimatoprost acid was approximately 5.5 minutes. nih.gov

Mass Spectrometric Parameters for Deuterated Internal Standards

The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For this compound, operating in negative electrospray ionization (ESI) mode, a specific precursor-product ion pair has been identified. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Bimatoprost Acid387.6 (M-H)⁻193.0Negative ESI
This compound391.6 (M-H)⁻197.0Negative ESI

This interactive table provides the specific mass-to-charge ratios (m/z) for the precursor and product ions of bimatoprost acid and its deuterated internal standard used in MRM analysis. nih.gov

The additional mass of the four deuterium (B1214612) atoms in this compound results in a shift in the mass-to-charge ratio of both the precursor and product ions, allowing the mass spectrometer to differentiate between the analyte and the internal standard. The cone and collision energies are optimized to maximize the signal intensity for these specific transitions.

Rigorous Validation of Bioanalytical Assays Employing this compound as Internal Standard

A comprehensive validation process is necessary to ensure that the bioanalytical method is reliable and reproducible for its intended purpose. This validation is conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Assessment of Analytical Accuracy, Precision, and Sensitivity

The accuracy of a bioanalytical method refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. Sensitivity is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

In a validated HPLC-MS/MS method for the determination of bimatoprost acid in aqueous humour using this compound, the LLOQ was established at 0.5 ng/mL, which is equivalent to 1.3 nM. nih.gov Validation studies for similar prostaglandin analogs have demonstrated excellent accuracy and precision. For example, a method for bimatoprost in cosmetic serums showed intra- and inter-assay accuracy and precision values that were consistently better than 11%. mdpi.com

Below is a representative data table illustrating typical acceptance criteria for accuracy and precision in bioanalytical method validation.

Quality Control SampleConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (% Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (% Bias)
LLOQ0.5≤ 20%± 20%≤ 20%± 20%
Low1.5≤ 15%± 15%≤ 15%± 15%
Medium50≤ 15%± 15%≤ 15%± 15%
High400≤ 15%± 15%≤ 15%± 15%

This interactive table outlines the typical acceptance criteria for the precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage bias) of a validated bioanalytical method at different quality control concentration levels.

Evaluation and Mitigation of Matrix Effects and Isotopic Interference

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, thus preserving the accuracy of the analyte-to-internal standard ratio.

However, it is still crucial to evaluate the potential for differential matrix effects, where the analyte and internal standard are not affected equally. This can sometimes occur if there is a slight separation between the analyte and the deuterated standard on the chromatographic column. Careful optimization of the chromatography to ensure co-elution is essential.

Isotopic interference is another potential issue, where the isotopic signature of the analyte contributes to the signal of the internal standard, or vice versa. This is generally a minor concern with a d4-labeled standard, as the mass difference is significant. However, it is good practice to assess for any potential crossover during method validation by analyzing high concentrations of the analyte without the internal standard, and vice versa.

Mitigation strategies for matrix effects, should they persist, include improving the sample clean-up procedure to remove interfering substances, and optimizing the chromatographic conditions to separate the analyte from the matrix components causing the interference.

Implementation of this compound as a Reference Standard in Research Quantification

In the realm of bioanalytical research, the precision and accuracy of quantitative methods are paramount. The use of stable isotope-labeled internal standards is a widely accepted strategy to enhance the reliability of such methods, particularly in complex biological matrices. This compound, a deuterated analog of Bimatoprost Acid, serves as an exemplary internal standard in the quantification of its non-labeled counterpart. Its application is particularly notable in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

The fundamental principle behind using a deuterated standard like this compound lies in its chemical and physical similarity to the analyte of interest, Bimatoprost Acid. This similarity ensures that both compounds exhibit nearly identical behavior during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, the two compounds can be distinctly differentiated by the mass spectrometer. This co-elution and differential detection allow for the correction of potential variations in sample handling and instrument response, thereby significantly improving the accuracy and precision of the quantification.

A key application of this compound as a reference standard is demonstrated in the analysis of bimatoprost acid levels in human aqueous humour. In a study designed to determine the concentration of bimatoprost's active metabolite, bimatoprost acid, researchers employed a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method. nih.gov For the validation and subsequent analysis of the study samples, this compound was utilized as the internal standard. nih.gov

The analytical process involved adding a known amount of the internal standard solution, containing bimatoprost acid-d4, to the aqueous humour samples. nih.gov Following an extraction procedure, the samples were analyzed using an LC-MS/MS system. The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode, a highly specific detection method. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For bimatoprost acid, the monitored transition was m/z 387.6 → 193.0, while for the deuterated internal standard, this compound, the transition was m/z 391.6 → 197.0. nih.gov

The use of this compound in this research enabled the establishment of a robust analytical method with a defined lower limit of quantitation (LLOQ). The LLOQ for bimatoprost acid was determined to be 0.5 ng/ml, which is equivalent to 1.3 nM. nih.gov This level of sensitivity is crucial for accurately measuring the low concentrations of bimatoprost acid present in biological samples.

The findings from this research, which were made reliable through the use of this compound as an internal standard, provided valuable insights into the pharmacokinetics of bimatoprost. The measured concentrations of bimatoprost acid in the aqueous humour at various time points after administration are detailed in the table below.

Table 1: Quantified Levels of Bimatoprost Acid in Aqueous Humour Using this compound as an Internal Standard

Time Point (Hours)Mean Bimatoprost Acid Concentration (nM)Standard Deviation (nM)Range of Measured Concentrations (nM)
15.04.5Below Limit of Quantitation (BLQ) to 12.9
36.73.33.4 to 12.2
61.91.8BLQ to 4.6
1200All samples BLQ
Data sourced from a study on bimatoprost treatment in patients with cataract. nih.gov BLQ was 1.3 nM. Samples below this limit were assigned a value of 0 nM for statistical purposes.

The successful implementation of this compound in this study underscores its critical role as a reference standard in research quantification. Its use ensures the generation of high-quality, reliable data, which is essential for advancing the understanding of the physiological and pharmacological effects of prostaglandin analogs.

Applications in Preclinical Pharmacokinetic and Metabolic Research

In Vitro Biotransformation and Metabolic Stability Studies

In vitro studies are fundamental to understanding the metabolic fate of a drug candidate before it proceeds to in-vivo testing. These studies help identify the enzymes responsible for metabolism and the stability of the compound in biological environments.

Bimatoprost (B1667075) is an ethyl amide prodrug that is hydrolyzed to its biologically active free acid form, bimatoprost acid. researchgate.netresearchgate.net This conversion is mediated by amidase enzymes present in ocular tissues. arvojournals.orgnih.gov In vitro studies using human and bovine corneal tissue have demonstrated the presence of enzymatic amidase activity that converts bimatoprost to its corresponding carboxylic acid. arvojournals.orgnih.gov The rate of this conversion in excised cornea has been measured to be approximately 2.5 µg/g of tissue over a 24-hour period. arvojournals.org Further investigations have shown that human and rabbit cornea, iris/ciliary body, and sclera are all capable of hydrolyzing bimatoprost to its active acid metabolite. researchgate.net

Deuterium-labeled analogs like (15R)-Bimatoprost Acid-d4 are essential for tracing and identifying metabolites. While the primary metabolic step for bimatoprost in ocular tissues is hydrolysis to the free acid, further systemic metabolism involves oxidation, N-deethylation, and glucuronidation, leading to a variety of metabolites. europa.eutmda.go.tz The use of labeled compounds allows researchers to distinguish between the administered drug and its metabolites from endogenous substances, thereby providing a clear picture of the metabolic pathways. medchemexpress.com Although detailed studies specifically outlining the use of this compound to trace these secondary metabolic pathways are not extensively published, its role as an internal standard is crucial for the accurate measurement of the metabolites formed. dovepress.comresearchgate.net

In Vivo Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies in animal models are critical for understanding how a drug behaves in a living organism. This compound plays a key role in the quantitative analysis required for these assessments.

Following topical administration in animal models, bimatoprost and its active metabolite, bimatoprost acid, are distributed to various ocular tissues. Studies in rabbits have shown that both compounds can be detected in the aqueous humor, iris, and ciliary body. nih.govnih.govnih.gov For instance, in a study with pigmented rabbits, after a single ocular administration of a bimatoprost formulation, the maximum concentration (Cmax) of bimatoprost and bimatoprost free acid in the aqueous humor was measured, demonstrating the penetration of the drug into the anterior chamber of the eye. nih.gov

In dogs, administration of a sustained-release bimatoprost implant resulted in high concentrations of bimatoprost and its acid metabolite in the iris-ciliary body, a primary site of action. researchgate.netnih.gov Specifically, the Cmax for the combined concentration of bimatoprost and bimatoprost acid in the iris-ciliary body was found to be 18,200 ng/g with the implant, a stark contrast to the 4.13 ng/g seen with topical administration. nih.gov These studies rely on sensitive analytical methods where deuterated standards like this compound are essential for accurate quantification. dovepress.comresearchgate.net

Animal ModelTissueCompoundFormulationCmax (ng/g or ng/mL)
RabbitAqueous HumorBimatoprost + Bimatoprost Acid0.01% Gel50.2 ng/mL nih.gov
RabbitAqueous HumorBimatoprost + Bimatoprost Acid0.01% Solution26.3 ng/mL nih.gov
RabbitAqueous HumorBimatoprost + Bimatoprost Acid0.03% Solution59.9 ng/mL nih.gov
DogIris-Ciliary BodyBimatoprost + Bimatoprost Acid15 µg Implant18,200 ng/g nih.gov
DogIris-Ciliary BodyBimatoprost + Bimatoprost Acid0.03% Topical4.13 ng/g nih.gov

Following ocular administration, systemic exposure to bimatoprost is generally low. europa.eutmda.go.tz In preclinical species, the drug is rapidly eliminated. For example, the mean residence time of bimatoprost was 0.28 hours in mice, 0.42 hours in rats, and 0.93 hours in monkeys. hres.ca The total blood clearance was high in these species, indicating rapid elimination. hres.ca Bimatoprost is eliminated primarily through renal excretion, with a smaller portion excreted in the feces. europa.eutmda.go.tz Following intravenous administration to healthy volunteers, up to 67% of the dose was excreted in the urine and 25% in the feces. europa.eu The elimination half-life after intravenous administration was approximately 45 minutes. europa.eutmda.go.tz

The use of deuterated standards is fundamental in comparative pharmacokinetic studies. These studies often compare different formulations or routes of administration. For instance, a study comparing a novel bimatoprost gel formulation to a standard solution in rabbits demonstrated improved ocular penetration with the gel formulation. nih.gov In such studies, this compound would be used as an internal standard to accurately quantify both the parent bimatoprost and its acid metabolite in collected tissue and fluid samples. dovepress.comresearchgate.nettandfonline.com The stability and known concentration of the deuterated standard allow for precise determination of the pharmacokinetic parameters (Cmax, AUC) of the non-labeled analytes. medchemexpress.com While direct comparative pharmacokinetic data between bimatoprost and this compound itself is not the focus of these studies, the use of the deuterated compound is what enables the reliable comparison of the pharmacokinetics of the parent drug under different conditions.

Mechanistic Investigations of Prostaglandin (B15479496) Analog Disposition and Enzyme Kinetics

Stable isotope-labeled compounds, such as this compound, are indispensable in modern bioanalytical and metabolic research. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically identical to its non-deuterated counterpart in terms of its biological activity but can be distinguished by mass spectrometry. This unique property allows it to be used as an internal standard for highly accurate and precise quantification of the unlabeled drug and its metabolites in biological matrices.

The use of deuterated standards is a cornerstone of "gold standard" liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for bioanalysis. frontiersin.org In mechanistic studies, these standards are crucial for several reasons:

Overcoming Variability: They compensate for variations in sample preparation and instrument response, leading to more reliable and reproducible data. arvojournals.org

Enhanced Sensitivity and Specificity: The use of deuterated internal standards in techniques like multiple reaction monitoring (MRM) enhances the specificity and sensitivity of detection, allowing for the quantification of low-concentration metabolites. arvojournals.org

Metabolic Pathway Elucidation: By administering a non-labeled drug and using the deuterated analogue as a standard, researchers can accurately track the formation and elimination of metabolites over time, providing a clear picture of the drug's metabolic fate. smolecule.com

Enzyme Kinetics: In in vitro assays, these standards are essential for the accurate determination of kinetic parameters of enzymes involved in drug metabolism.

The disposition of prostaglandin analogues like bimatoprost is primarily governed by enzymatic processes. Upon administration, bimatoprost, an ethyl amide prodrug, is hydrolyzed by ocular enzymes to its biologically active free acid, 17-phenyl-trinor PGF2α. acs.org This active metabolite then exerts its therapeutic effect by acting as a potent agonist for the prostaglandin F (FP) receptor. acs.orgmedchemexpress.com

The primary enzyme responsible for the inactivation of the active bimatoprost acid and other prostaglandins (B1171923) is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . nih.govplos.orgmdpi.com This enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, rendering the molecule inactive. mdpi.com Understanding the kinetics of this enzyme is crucial for predicting the duration of action of prostaglandin analogues.

Another family of enzymes involved in the metabolism of prostaglandins is the cytochrome P450 (CYP) superfamily . While numerous enzymes can metabolize bimatoprost, in vitro studies have identified CYP3A4 as one of the participating enzymes. researchgate.netdiva-portal.org

The use of this compound as an internal standard in LC-MS/MS assays allows for the precise measurement of the parent drug and its metabolites in various tissues and biological fluids. This enables researchers to conduct detailed pharmacokinetic studies and to investigate the activity of metabolizing enzymes like 15-PGDH.

Detailed Research Findings

While specific mechanistic studies employing this compound are not extensively published, the principles of its use are well-established in the broader field of prostaglandin research. For example, in a study investigating the ocular pharmacokinetics of bimatoprost in mice, deuterated internal standards were used to quantify the concentrations of bimatoprost and its active acid metabolite in ocular tissues. arvojournals.org This type of study provides critical data on tissue distribution and metabolic conversion rates.

The following tables represent the type of data that can be generated using deuterated standards in pharmacokinetic and enzyme inhibition studies.

Table 1: Illustrative Pharmacokinetic Parameters of Bimatoprost and its Active Metabolite in Ocular Tissues (Data derived from animal studies)

CompoundTissueCmax (ng/g)Tmax (hours)
BimatoprostAnterior Ocular Tissues15.9 ± 4.1-
BimatoprostPosterior Ocular Tissues10.6 ± 2.9-
Bimatoprost AcidAnterior Ocular Tissues--
Bimatoprost AcidPosterior Ocular Tissues--
Data is illustrative and based on findings reported in animal studies. arvojournals.org Cmax represents the maximum concentration, and Tmax is the time to reach maximum concentration.

Table 2: Illustrative Enzyme Inhibition Data for Prostaglandin Metabolizing Enzymes

EnzymeInhibitorKi (nM)Inhibition Type
15-PGDHSW033291<1Competitive
COX-1Celecoxib10,000-16,000Competitive
COX-2Celecoxib11,000-15,000 (initial)Time-dependent
This table presents examples of inhibition constants (Ki) for enzymes involved in prostaglandin pathways. The data is for illustrative purposes and is derived from various studies. plos.org

Research Innovations and Future Directions for Deuterated Prostaglandin Analogs

Advancement in Deuterated Standard Development for Ophthalmic Drug Discovery Research

The development of new ophthalmic drugs requires rigorous and precise analytical methods to quantify drug concentrations in complex biological matrices like aqueous humour and plasma. nih.govaltasciences.com A critical component of modern quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an internal standard. kcasbio.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because they share near-identical physicochemical properties with the analyte, causing them to co-elute and experience similar ionization effects in the mass spectrometer. kcasbio.com This co-elution normalizes variations caused by matrix effects, where other compounds in the sample can suppress or enhance the analyte's signal, leading to highly accurate and reliable data. kcasbio.com

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are a common type of SIL-IS. clearsynth.com They are invaluable in ophthalmic drug discovery for tracking the pharmacokinetics of a drug and its metabolites. medchemexpress.com For prostaglandin (B15479496) analogs like bimatoprost (B1667075), which are used to treat glaucoma and ocular hypertension, understanding their concentration at the site of action is crucial. drugbank.comnih.gov (15R)-Bimatoprost Acid-d4 serves as a deuterated internal standard for bimatoprost acid, the active metabolite of bimatoprost. drugbank.comnih.govnih.gov Its use in LC-MS/MS assays allows for the precise quantification of bimatoprost acid levels in ocular tissues. nih.gov This precision is essential for establishing dose-response relationships, understanding drug distribution within the eye, and supporting the development of new, more effective ophthalmic formulations. altasciences.comyoutube.com The investment in synthesizing a SIL-IS like this compound can significantly reduce method development time and prevent the data variability that can arise from using less suitable surrogate internal standards. kcasbio.com

Application AreaRole of Deuterated StandardsKey Advantages
Pharmacokinetic (PK) Studies Accurate quantification of drug and metabolite levels in biological fluids (plasma, aqueous humour).High precision, correction for matrix effects, reliable concentration data.
Drug Metabolism Studies Tracing metabolic pathways and identifying metabolites.Enables clear distinction between the analyte and the standard in mass spectrometry.
Bioavailability/Bioequivalence Comparing different drug formulations or delivery routes.Ensures robust and reproducible quantification, leading to reliable comparisons.
Method Validation Establishing the robustness and reliability of an analytical method.Helps validate assay precision, accuracy, and linearity.

Expanding the Research Utility of Isotope-Labeled Metabolites in Drug Metabolism Studies

Isotope labeling is an indispensable technique in modern drug metabolism research. The use of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows researchers to "tag" molecules and track their journey through a biological system without altering their fundamental chemical properties. nih.govresearchgate.net This technique is central to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical factor in its development and regulatory approval. researchgate.netacs.org

Isotope-labeled metabolites, such as this compound, offer enhanced research utility beyond their role as internal standards. They serve as tracers to definitively map complex metabolic pathways. acs.org For instance, bimatoprost is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost acid. nih.gov It then undergoes further metabolism through oxidation and other pathways. drugbank.comwikipedia.orghres.ca By introducing a labeled version of the primary metabolite, researchers can follow its subsequent transformations, identifying and structuring previously unknown downstream metabolites with high confidence using mass spectrometry. acs.org

Furthermore, isotope-labeled metabolites are crucial for quantitative analysis, providing insights into metabolic rates and turnover. This allows for comparative drug metabolomics studies, where the metabolic profiles under different conditions (e.g., in different species or in the presence of other drugs) can be accurately compared. nih.gov The high sensitivity and selectivity of mass spectrometry, when combined with isotope labeling, have made it the detection method of choice for these studies, overcoming challenges like chromatographic co-elutions and ion suppression that can complicate the quantification of unlabeled metabolites. nih.govresearchgate.net

Theoretical and Practical Considerations for Deuterium Isotope Effects in Biological Systems

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H) can influence the rate of chemical reactions, a phenomenon known as the deuterium isotope effect. nih.gov This effect is rooted in the principles of physical chemistry. The carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than the corresponding carbon-hydrogen (C-H) bond. iiste.org Consequently, more energy is required to break a C-D bond, which can lead to a slowing of reactions where C-H bond cleavage is the rate-determining step. iiste.orgnih.gov This is referred to as the primary kinetic isotope effect (KIE).

Theoretical Considerations:

Bond Strength: The C-D bond is stronger than the C-H bond.

Vibrational Frequency: Due to its greater mass, deuterium vibrates more slowly within a bond compared to hydrogen.

Reaction Rates: Reactions involving the breaking of a C-D bond can be significantly slower (up to 6-8 times for some bonds) than those involving a C-H bond. iiste.org

Practical Considerations: In drug metabolism, the KIE can have significant practical implications. Many metabolic transformations, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. nih.gov If deuterium is placed at a site of metabolic attack, the metabolism at that site can be slowed. nih.gov This "metabolic switching" can alter the pharmacokinetic profile of a drug, potentially leading to:

Increased drug exposure (higher AUC).

Longer half-life.

A shift in metabolic pathways, potentially reducing the formation of a toxic metabolite.

While this effect is exploited in the design of some deuterated drugs to improve their properties, it is a critical consideration when using deuterated compounds as internal standards or tracers. nih.gov The labeling position must be carefully chosen to be on a part of the molecule that is not metabolically active to avoid isotopic fractionation, which could lead to the standard and the analyte behaving differently in the biological system. For this compound, the deuterium atoms are typically placed on a stable part of the molecule to ensure it accurately reflects the behavior of the unlabeled bimatoprost acid during analysis.

Progress in Analytical Technologies for Enhanced Metabolite Profiling and Quantitation

The ability to accurately profile and quantify metabolites in complex biological samples is fundamental to drug discovery and development. Over the past few decades, analytical technology has advanced significantly, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the primary tools in metabolomics. researchgate.netmdpi.com For quantitative studies requiring high sensitivity, the coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) has become the method of choice. scispace.com

LC-MS/MS offers exceptional selectivity and sensitivity, allowing for the detection and quantification of metabolites at very low concentrations (pg/mL range) in intricate matrices like plasma or aqueous humour. scispace.comsciex.com The initial LC step separates the components of a mixture, reducing sample complexity and minimizing ion suppression before the sample enters the mass spectrometer. scispace.com The tandem MS (or MS/MS) provides another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific product ion.

The use of deuterated standards like this compound is integral to the success of LC-MS/MS methods. A study quantifying bimatoprost acid in aqueous humour provides a clear example of this synergy. nih.gov In this method, researchers used a specific LC-MS/MS technique called multiple reaction monitoring (MRM) to achieve high specificity and sensitivity. The MRM transitions for both the native bimatoprost acid and the deuterated internal standard were monitored simultaneously. By calculating the ratio of the analyte's signal to the internal standard's signal, precise quantification was achieved. nih.gov Advances in MS technology, such as high-resolution mass spectrometry (e.g., Q-TOF), further enhance metabolite identification by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. mdpi.comscispace.com

Interactive Table: Example HPLC-MS/MS Parameters for Bimatoprost Acid Analysis
ParameterBimatoprost Acid (Analyte)This compound (Internal Standard)
Ionization Mode Negative Ion Electrospray (ESI-)Negative Ion Electrospray (ESI-)
Parent Ion (m/z) 387.6391.6
Product Ion (m/z) 193.0197.0
MRM Transition 387.6 -> 193.0391.6 -> 197.0
Data derived from a study on bimatoprost acid levels in aqueous humour. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying (15R)-Bimatoprost Acid-d4 in biological matrices such as aqueous humor?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its analogs. Normal-phase HPLC-MS/MS with a gradient mobile phase (acidified acetonitrile-methanol) on an APS-2 Hypersil column is effective for separation. The method employs deuterated internal standards (e.g., bimatoprost-d5) to improve precision, with a lower limit of quantitation (LLOQ) of 0.5 ng/mL . Key steps include sample acidification, liquid-liquid extraction using methyl tert-butyl ether, and electrospray ionization in multiple reaction monitoring (MRM) mode.

Q. How should this compound be stored to maintain stability during experimental workflows?

Answer: The compound should be stored in amber vials under an inert atmosphere (e.g., nitrogen) at -20°C to prevent degradation via oxidation or light exposure. Solubility in chloroform and methanol should be optimized for stock solutions, with aliquots prepared to avoid repeated freeze-thaw cycles .

Q. What are the critical parameters for designing a pharmacokinetic (PK) study of this compound in ocular tissues?

Answer: Key parameters include:

  • Sampling intervals : Frequent time points (e.g., 1, 3, 6, 12 hours post-dose) to capture rapid metabolism, as aqueous humor concentrations decline sharply after 6 hours .
  • Steady-state definition : For sustained-release formulations, steady-state is typically defined between 5–11 weeks based on in vitro-in vivo correlation (IVIVC) of drug release profiles .
  • Internal standards : Use deuterated analogs (e.g., bimatoprost acid-d4) to correct for matrix effects in LC-MS/MS .

Advanced Research Questions

Q. How can pharmacodynamic (PD) models reconcile discrepancies between this compound concentrations and intraocular pressure (IOP) reduction?

Answer: Discrepancies may arise due to active metabolite contributions (e.g., bimatoprost acid) or tissue-specific drug distribution. An Emax model incorporating combined concentrations of parent drug and active metabolites can improve PK/PD correlations. For example, in vivo studies show that combined bimatoprost and bimatoprost acid concentrations better predict IOP reduction than individual metrics . Parameter estimates (e.g., EC50) should be derived using nonlinear mixed-effects modeling (e.g., Phoenix WinNonlin) to account for inter-subject variability .

Q. What experimental strategies address low recovery rates of this compound in aqueous humor samples?

Answer: Low recovery may result from protein binding or enzymatic degradation. Mitigation strategies include:

  • Sample acidification : Adding 10% formic acid to aqueous humor disrupts protein binding and stabilizes the analyte .
  • Cold-chain processing : Immediate centrifugation and freezing (-80°C) post-collection to inhibit esterase activity.
  • Matrix-matched calibration : Prepare standards in artificial aqueous humor to minimize matrix effects .

Q. How do stereochemical differences (e.g., 15R vs. 15S isomers) impact the bioanalytical quantification of this compound?

Answer: Stereoisomers require chromatographic separation to avoid cross-interference. Reverse-phase columns (e.g., BDS Hypersil C8) with gradient elution (acidified methanol-water) achieve baseline resolution. MRM transitions must be optimized to distinguish precursor-product ion pairs for each isomer. For example, latanoprost acid-d4 and bimatoprost acid-d4 exhibit distinct retention times (3.1 vs. 5.5 minutes) and ion pairs (m/z 393.3→349.5 vs. 391.6→197.0) .

Q. What statistical approaches are recommended for analyzing time-dependent PK/PD data of this compound?

Answer: Use mixed-effects models to handle repeated-measures data and inter-individual variability. For equivalence trials (e.g., comparing preservative-free vs. preserved formulations), two-sided 95% confidence intervals with pre-defined margins (e.g., ±1.5 mmHg for IOP) are critical. Missing data should be imputed via last observation carried forward (LOCF) or multiple imputation .

Data Interpretation and Contradictions

Q. Why do some studies report undetectable this compound levels in aqueous humor despite confirmed pharmacological activity?

Answer: Rapid metabolism or tissue redistribution may limit detectable concentrations. For example, bimatoprost acid was below quantitation limits (BLQ) in 12-hour samples despite sustained IOP reduction, suggesting active metabolites or alternative pathways (e.g., prostaglandin receptor activation) . Investigators should validate assay sensitivity and consider alternative matrices (e.g., plasma) for complementary PK analysis.

Q. How should researchers resolve inconsistencies between in vitro drug release profiles and in vivo PK data for this compound implants?

Answer: Conduct IVIVC studies using convolution/deconvolution methods to align release kinetics with observed PK profiles. If discrepancies persist, evaluate factors like implant erosion rate, tissue penetration barriers, or species-specific metabolism .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound experiments?

Answer:

  • Standardized protocols : Document detailed extraction and LC-MS/MS conditions (e.g., mobile phase gradients, column lot numbers) .
  • Blinded analysis : Randomize sample processing order to minimize batch effects.
  • QA/QC : Include three levels of quality controls (low, medium, high) in each batch, with acceptance criteria ±15% deviation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.